H-Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH
Overview
Description
The compound H-Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH is a peptide consisting of ten amino acids: tyrosine, arginine, proline, glycine, phenylalanine, serine, and proline. This peptide sequence is known for its biological activity and is often studied for its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the growing chain using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage: The completed peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
H-Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Site-directed mutagenesis or chemical modification techniques.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiols.
Scientific Research Applications
H-Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH: has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and receptor interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The mechanism of action of H-Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH involves its interaction with specific receptors and enzymes in the body. The peptide can bind to receptors on cell surfaces, triggering a cascade of intracellular signaling pathways. These pathways can lead to various biological effects, such as inflammation reduction or pain relief.
Comparison with Similar Compounds
H-Tyr-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH: can be compared to other peptides with similar sequences or functions:
Bradykinin: A nonapeptide hormone with a similar sequence (H-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg-OH) that induces inflammation and vascular permeability.
Angiotensin IV: Another peptide with a related sequence that plays a role in blood pressure regulation.
Opioid Peptides: Peptides like enkephalins and endorphins that interact with opioid receptors to modulate pain.
These comparisons highlight the unique properties of This compound , such as its specific receptor interactions and potential therapeutic applications.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H82N16O13/c60-39(30-37-21-23-38(77)24-22-37)49(79)69-40(16-7-25-65-58(61)62)54(84)75-29-11-20-47(75)56(86)74-28-9-18-45(74)52(82)67-33-48(78)68-42(31-35-12-3-1-4-13-35)50(80)72-44(34-76)55(85)73-27-10-19-46(73)53(83)71-43(32-36-14-5-2-6-15-36)51(81)70-41(57(87)88)17-8-26-66-59(63)64/h1-6,12-15,21-24,39-47,76-77H,7-11,16-20,25-34,60H2,(H,67,82)(H,68,78)(H,69,79)(H,70,81)(H,71,83)(H,72,80)(H,87,88)(H4,61,62,65)(H4,63,64,66)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFLZMKXYKARMGD-CSYZDTNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CC=C(C=C3)O)N)C(=O)NCC(=O)NC(CC4=CC=CC=C4)C(=O)NC(CO)C(=O)N5CCCC5C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CCCN=C(N)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)NCC(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C59H82N16O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1223.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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